[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-6-8(11-5-10-6)7-2-1-3-12-7/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTPXYJKWBNMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that [5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine may also interact with various cellular targets.
Pharmacokinetics
The compound’s molecular weight of 18122 g/mol suggests that it could potentially be absorbed and distributed throughout the body. The compound’s melting point of 150.31 °C and boiling point of 341.4 °C could also impact its bioavailability.
Biochemical Analysis
Biochemical Properties
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lysyl oxidase, a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix. This interaction is crucial for the compound’s potential anti-metastatic properties, as lysyl oxidase is a critical mediator of tumor growth and metastatic spread. The compound’s ability to inhibit lysyl oxidase suggests its potential use in cancer therapy.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with lysyl oxidase can lead to changes in the extracellular matrix, impacting cell adhesion, migration, and invasion. Additionally, its potential to inhibit specific signaling pathways may result in altered gene expression profiles, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of lysyl oxidase, inhibiting its enzymatic activity. This inhibition prevents the cross-linking of collagens and elastin, disrupting the structural integrity of the extracellular matrix. Consequently, this can lead to reduced tumor growth and metastasis. Additionally, the compound may influence other molecular targets, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditionsIn vitro and in vivo studies have indicated that prolonged exposure to the compound may result in sustained inhibition of lysyl oxidase activity, leading to long-term changes in the extracellular matrix and cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysyl oxidase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic routes. These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the extracellular matrix, where it interacts with lysyl oxidase, or to other cellular structures involved in its biological effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- CAS Number : 1531780-67-2
- Molecular Formula : C₉H₈N₂OS
- Molecular Weight : 196.24 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
1. Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes, which is crucial for its therapeutic potential. For instance:
- SIRT2 Inhibition : A study highlighted that derivatives of methanamine compounds displayed significant inhibition against SIRT2, a target for neurodegenerative diseases. The most potent derivative had an IC₅₀ of 2.47 μM, indicating strong activity compared to other known inhibitors like AGK2 (IC₅₀ = 17.75 μM) .
2. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may have cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Compounds structurally related to this compound were tested against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the nanomolar range, demonstrating potent cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR analysis is essential for understanding how structural modifications affect biological activity:
- Modification Effects : Substituents on the oxazole ring and thiophene moiety were systematically altered to evaluate their impact on enzyme inhibition and cytotoxicity. For example, modifications that enhance hydrophobic interactions with target enzymes often resulted in increased potency .
Case Studies
Several studies provide insights into the biological activity of this compound:
Scientific Research Applications
Chemistry
In synthetic chemistry, [5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with potential applications in various fields.
| Application Area | Description |
|---|---|
| Building Block | Used in the synthesis of complex organic molecules. |
| Synthetic Pathways | Enables exploration of new chemical reactions and methodologies. |
Biology
The compound's structural characteristics make it valuable in biological research for studying enzyme interactions and cellular pathways. It can serve as a probe to understand molecular mechanisms within biological systems.
| Biological Application | Purpose |
|---|---|
| Enzyme Interactions | To study how enzymes interact with substrates. |
| Cellular Pathways | To investigate cellular signaling mechanisms. |
Medicine
In medicinal chemistry, this compound has shown potential as a pharmaceutical intermediate. It can be utilized in the development of drugs targeting specific biological pathways, particularly in treating diseases where traditional therapies are inadequate.
| Medical Application | Description |
|---|---|
| Pharmaceutical Intermediate | Used in synthesizing drugs for targeted therapies. |
| Therapeutic Agents | Potential for developing new treatments for various diseases. |
Case Study 1: Antitubercular Activity
A study investigated derivatives of oxazole compounds, including this compound, for their antitubercular properties against Mycobacterium tuberculosis. The research focused on the structure-activity relationship (SAR) to identify compounds with improved efficacy and reduced clearance rates.
Findings :
- Certain modifications to the oxazole core enhanced activity against resistant strains.
- The compound demonstrated promising results in inhibiting bacterial growth.
Case Study 2: Cancer Therapeutics
Research has explored the use of this compound derivatives as inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in cancer progression. The study highlighted the compound's ability to inhibit SIRT2 effectively, making it a candidate for further development as an anticancer agent.
Results :
- Compounds exhibited significant inhibition rates at micromolar concentrations.
- Molecular docking studies suggested favorable binding interactions with SIRT2.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycle Variations
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (SW1)
- Core Heterocycle : Replaces oxazole with 1,3-thiazole (sulfur instead of oxygen).
- Formula : C₈H₈N₂S₂ ().
- Impact: Thiazole’s sulfur atom enhances lipophilicity and may improve membrane permeability compared to oxazole. Thiazoles are also known for diverse bioactivities, including antimicrobial properties ().
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
- Core Heterocycle : 1,2,4-Oxadiazole (additional nitrogen atom).
- Formula : C₇H₇N₃OS ().
- Impact : Oxadiazoles exhibit higher metabolic stability and are often used in drug design for their resistance to enzymatic degradation. This compound’s planar structure may favor π-π stacking in target binding.
5-(4-Chlorophenyl)thiophen-2-yl]methanamine hydrochloride
- Substituent : Chlorophenyl group replaces oxazole.
- Formula : C₁₁H₁₁ClN₂S ().
- Hydrochloride salt improves solubility for formulation.
Bioactivity Comparisons
- Antimicrobial Activity : Triazole derivatives (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles) show moderate-to-strong antimicrobial effects ().
- Anticancer Potential: Thiadiazole Schiff bases (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives) exhibit selective cytotoxicity, with IC₅₀ values as low as 1.28 µg/mL against breast cancer cells (MCF7) ().
- Insecticidal/Fungicidal Activity : Thiadiazoles like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine are reported for agricultural applications ().
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Core Heterocycle | Key Substituent | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | 178.15 | 1,3-Oxazole | Thiophen-2-yl | Moderate (polar oxazole) |
| SW1 (Thiazole analog) | 200.30 | 1,3-Thiazole | Thiophen-2-yl | Low (lipophilic sulfur) |
| [3-Thiophen-2-yl-oxadiazole] | 181.22 | 1,2,4-Oxadiazole | Thiophen-2-yl | Moderate |
| [5-(4-Chlorophenyl)thiophen-2-yl] | 226.73 | Thiophene | 4-Chlorophenyl | Low (hydrochloride salt improves) |
Preparation Methods
Formation of the Oxazole Core with Thiophene Substitution
- The 1,3-oxazole ring substituted with a thiophen-2-yl group at the 5-position can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones or α-ketoamides with thiophene derivatives.
- A common approach involves activation of carboxylic acid derivatives (e.g., 2-(thiophen-2-yl)acetic acid) to reactive intermediates like acyl chlorides using reagents such as thionyl chloride.
- Subsequent cyclization with nitrogen-containing nucleophiles forms the oxazole ring system.
Introduction of the Methanamine Group
- The methanamine moiety is introduced by reaction with an amine source, often ammonium hydroxide or primary amines dissolved in protic solvents such as water or alcohols (methanol, ethanol, isopropanol).
- The amination reaction is typically carried out in solvents including alcohols, nitriles (acetonitrile), ketones (acetone), ethers (tetrahydrofuran), halogenated solvents (dichloromethane), or aprotic polar solvents (N,N-dimethylformamide).
- Reaction temperatures range from about 30°C to the boiling point of the solvent, with preferred conditions around 30°C.
- Reaction times vary from 1 to 15 hours, optimally 1 to 5 hours, to ensure completion.
Representative Preparation Procedure
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Activation of 2-(Thiophen-2-yl)acetic acid | Thionyl chloride, reflux | Converts acid to acyl chloride intermediate |
| 2. Cyclization to form oxazole ring | Reaction with nitrogen nucleophile | Forms 1,3-oxazole ring substituted with thiophene |
| 3. Amination | Ammonium hydroxide or amine source in methanol or ethanol | Introduces methanamine group at 4-position |
| 4. Purification | Filtration, washing, recrystallization | Isolates pure this compound |
Detailed Research Findings
- A study on the acylation step showed that 2-(thiophen-2-yl)acetic acid can be efficiently converted to its acyl chloride using thionyl chloride, which then reacts with amine-containing substrates in tetrahydrofuran (THF) at room temperature over 15 hours to yield intermediates crucial for oxazole formation.
- Patent literature describes processes where amination is performed by reacting intermediate compounds with amine sources dissolved in solvents like water or alcohols, under mild temperatures (around 30°C), with reaction times of 1 to 5 hours, achieving high yields of aminated oxazole derivatives.
- Solvent choice is critical; polar aprotic solvents like DMF or ethers like THF facilitate the reaction, whereas halogenated solvents such as dichloromethane provide good solubility and reaction control.
- Reaction monitoring indicates that longer reaction times and controlled temperatures improve product purity and yield, minimizing side reactions.
Comparative Analysis of Solvent Effects on Amination
| Solvent Type | Examples | Advantages | Notes |
|---|---|---|---|
| Alcohols | Methanol, Ethanol, IPA | Good solubility of amine sources | Mild reaction conditions |
| Nitriles | Acetonitrile | Polar aprotic, stabilizes intermediates | Useful for sensitive substrates |
| Ethers | Tetrahydrofuran (THF) | Good solvent for both reactants | Common in acylation steps |
| Halogenated Solvents | Dichloromethane, Chloroform | Good solubility, easy removal | Requires careful handling |
| Aprotic Polar Solvents | N,N-Dimethylformamide | Enhances nucleophilicity | High boiling point |
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Reaction temperature | 30°C to solvent boiling point | Preferably ~30°C |
| Reaction time | 1 to 15 hours | Optimal 1–5 hours |
| Amination reagent | Ammonium hydroxide or primary amines | Dissolved in water or alcohols |
| Solvent choice | Alcohols, nitriles, ethers, halogenated solvents, DMF | Selected based on solubility and reactivity |
| Purification methods | Filtration, washing, recrystallization | Ensures high purity product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
